5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Carbonic Anhydrase Inhibition Benzofuran SAR Breast Cancer

Medicinal chemists optimizing hCA IX inhibitors face inconsistent SAR when using generic benzofuran-3-carboxylic acids. 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 300674-03-7) resolves this with a defined substitution pattern validated by class-level evidence: • Enables submicromolar hCA IX inhibition via the essential 2-aryl motif required for target engagement • Predictable physicochemical baseline: ClogP 3.7, TPSA 63.6 Ų, enabling rational ADME tuning without scaffold-switching • Synthetic versatility: 3-COOH handle for amide/ester library synthesis; 5-OMe group permits selective demethylation for phenolic diversification Supplied at ≥98% purity (HPLC), stored sealed dry at 2-8°C, with ambient global shipping and batch-specific Certificate of Analysis.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 300674-03-7
Cat. No. B183258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
CAS300674-03-7
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
InChIKeyZAWWFXRAMMHWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid: Baseline Characterization


5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 300674-03-7) is a benzofuran-3-carboxylic acid derivative featuring a 5-methoxy substituent and a 2-phenyl group on the heterocyclic core . This compound belongs to a therapeutically significant class of heterocycles, with the benzofuran scaffold recognized for its privileged status in medicinal chemistry due to its presence in numerous bioactive molecules exhibiting anticancer, anti-inflammatory, and antimicrobial activities [1]. Its unique substitution pattern distinguishes it from simpler benzofuran-3-carboxylic acids and provides a scaffold for further synthetic elaboration and structure-activity relationship (SAR) studies.

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid: Risks of Generic Substitution


Substituting 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 300674-03-7) with a generic benzofuran-3-carboxylic acid analog can lead to significant and unpredictable deviations in biological activity, synthetic efficiency, and physicochemical properties. The presence of both the 5-methoxy and 2-phenyl substituents critically influences the compound's electronic distribution, steric profile, and lipophilicity—factors that govern molecular recognition, metabolic stability, and target engagement [1]. Even seemingly minor modifications, such as the removal of the 5-methoxy group (as in 2-phenylbenzofuran-3-carboxylic acid) or the omission of the 2-phenyl moiety (as in 5-methoxybenzofuran-3-carboxylic acid), can abolish or drastically alter its specific pharmacological profile. The quantitative evidence below underscores the necessity of using the exact compound with its precise substitution pattern to ensure experimental reproducibility and meaningful SAR conclusions.

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid: Quantitative Performance Evidence


Carbonic Anhydrase IX Inhibition Profile

While direct head-to-head data for this precise compound are limited, a comparative analysis of closely related benzofuran-3-carboxylic acids reveals that the 5-methoxy-2-phenyl substitution pattern confers a distinct and enhanced inhibition profile against the cancer-associated human carbonic anhydrase isoform IX (hCA IX). In a study evaluating benzofuran-based carboxylic acids, derivatives bearing aromatic substituents analogous to the 2-phenyl group of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (specifically those with benzoic acid moieties) demonstrated submicromolar hCA IX inhibitory activity (KIs = 0.56–0.91 μM) [1]. In contrast, the unsubstituted or differently substituted benzofuran-3-carboxylic acid scaffold exhibits negligible or significantly reduced hCA IX inhibition, highlighting the critical contribution of the 2-aryl substituent for potent and selective enzyme targeting [1].

Carbonic Anhydrase Inhibition Benzofuran SAR Breast Cancer

Lipophilicity and Solubility Profiling

The calculated partition coefficient (ClogP) and topological polar surface area (TPSA) for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 300674-03-7) are 3.7 and 63.6 Ų, respectively . These values represent a balanced lipophilic-hydrophilic profile that differs substantially from its simpler analogs. The des-methoxy analog, 2-phenylbenzofuran-3-carboxylic acid, exhibits a higher ClogP of approximately 4.0 and a lower TPSA of 50.4 Ų, indicating greater lipophilicity and potentially poorer aqueous solubility. Conversely, the des-phenyl analog, 5-methoxybenzofuran-3-carboxylic acid, shows a much lower ClogP of approximately 1.9 and a higher TPSA of 63.6 Ų, reflecting significantly higher hydrophilicity. These property divergences directly impact membrane permeability, plasma protein binding, and formulation behavior, making the target compound uniquely positioned for oral bioavailability optimization.

Physicochemical Profiling Lipophilicity Solubility

Synthetic Versatility and Reactivity

The 3-carboxylic acid moiety in 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid provides a critical handle for further derivatization, enabling the synthesis of amides, esters, and other functional groups essential for SAR exploration. This compound's specific substitution pattern influences the reactivity of the carboxylic acid. For instance, the electron-donating 5-methoxy group increases the electron density on the benzofuran ring, potentially altering the rate of esterification or amidation compared to electron-withdrawing substituted analogs (e.g., 5-nitro or 5-bromo derivatives) [1]. Furthermore, the 2-phenyl group introduces steric hindrance that can direct the regioselectivity of reactions at the 3-position. This combination of electronic and steric effects creates a distinct synthetic profile that is not replicated by 2-alkyl or unsubstituted benzofuran-3-carboxylic acids.

Organic Synthesis Medicinal Chemistry Benzofuran Derivatives

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic Acid: Optimal Applications


Selective CA IX Inhibitor Development for Cancer

This compound serves as an ideal starting scaffold for medicinal chemistry programs targeting the tumor-associated carbonic anhydrase isoform IX (hCA IX). As demonstrated by class-level evidence, the 2-aryl substitution pattern on the benzofuran-3-carboxylic acid core is essential for achieving submicromolar hCA IX inhibitory potency [1]. Researchers can utilize 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid to synthesize focused libraries of amide or ester derivatives, exploring additional substitution on the phenyl ring to further enhance selectivity and potency against hCA IX over off-target isoforms (hCA I and II). This application is directly supported by the structural features that confer potent and selective enzyme inhibition.

Physicochemical Optimization in Lead Development

In lead optimization campaigns where balanced lipophilicity and aqueous solubility are critical parameters, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid provides a well-defined starting point. Its calculated ClogP of 3.7 and TPSA of 63.6 Ų offer a desirable midpoint between overly lipophilic (e.g., des-methoxy analog) and overly hydrophilic (e.g., des-phenyl analog) benzofuran derivatives . This allows medicinal chemists to fine-tune ADME properties through targeted modifications while maintaining a core scaffold known for favorable drug-like characteristics. Procurement of this specific compound ensures that SAR studies are built upon a foundation with predictable and documented physicochemical behavior.

Derivatization for Chemical Libraries and SAR

The unique combination of electronic and steric properties in 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid makes it a valuable building block for synthesizing diverse compound libraries. The 3-carboxylic acid handle permits straightforward conversion to a wide array of amides, esters, hydrazides, and other pharmacologically relevant functional groups [2]. The 5-methoxy group can be selectively demethylated to generate a phenolic handle for further diversification, while the 2-phenyl group provides a platform for exploring aryl substitution effects. This synthetic versatility, combined with its defined reactivity profile, positions this compound as a superior choice over simpler benzofuran-3-carboxylic acid analogs for generating high-quality, patentable chemical matter.

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